

Physical and chemical properties of Diethyl 2-benzoylmalonate

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Compound of Interest

Compound Name: *Diethyl 2-benzoylmalonate*

Cat. No.: *B086235*

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An In-depth Technical Guide to Diethyl 2-benzoylmalonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of **Diethyl 2-benzoylmalonate** (CAS No. 1087-97-4). It includes a summary of its key identifiers, physical and chemical characteristics, detailed experimental protocols for its synthesis, and an exploration of its reactivity and potential applications, particularly as a versatile intermediate in organic and medicinal chemistry. This document is intended to serve as a valuable resource for researchers and professionals engaged in synthetic chemistry and drug discovery.

Introduction

Diethyl 2-benzoylmalonate is a diester derivative of malonic acid featuring a benzoyl substituent on the central methylene carbon. This structural feature imparts unique reactivity to the molecule, making it a valuable building block in the synthesis of a variety of organic compounds, including heterocyclic systems of medicinal interest. Its ability to undergo various transformations, such as hydrolysis, decarboxylation, and reactions at the active methylene position, allows for the construction of complex molecular architectures.

Physical and Chemical Properties

A summary of the key physical and chemical properties of **Diethyl 2-benzoylmalonate** is presented in the tables below.

Identifiers and General Properties

Property	Value
Chemical Name	Diethyl 2-benzoylmalonate
Synonyms	Benzoylmalonic acid diethyl ester
CAS Number	1087-97-4[1][2]
Molecular Formula	C ₁₄ H ₁₆ O ₅ [1]
Molecular Weight	264.27 g/mol [1]
Appearance	Colorless to light yellow clear liquid[2]

Physical Properties

Property	Value
Boiling Point	195 °C at 14 mmHg
Density	1.15 g/cm ³
Refractive Index (n ²⁵ D)	1.5063–1.5066[3]

Synthesis of Diethyl 2-benzoylmalonate

A well-established method for the preparation of **Diethyl 2-benzoylmalonate** is through the acylation of the ethoxymagnesium derivative of diethyl malonate with a mixed benzoic-carbonic anhydride.[3] This procedure, detailed in *Organic Syntheses*, provides a reliable route to the target compound.

Experimental Protocol

A. Ethoxymagnesiummalonic ester:[3]

- In a 250-ml three-necked flask equipped with a dropping funnel and a reflux condenser fitted with a calcium chloride drying tube, place 5.0 g (0.2 g-atom) of magnesium turnings, 5 ml of absolute ethanol, 0.2 ml of carbon tetrachloride, and 6 ml of a mixture of 32.0 g (0.2 mole) of diethyl malonate and 16 ml of absolute ethanol.
- Initiate the reaction, which may require occasional cooling. Add the remainder of the diethyl malonate solution at a rate that maintains a vigorous reaction.
- After the reaction mixture has cooled to room temperature, cautiously add 60 ml of dry ether.
- Once the reaction subsides, gently heat the mixture using a steam bath until nearly all the magnesium has dissolved.
- Remove the alcohol and ether by distillation, first at atmospheric pressure and then under reduced pressure.
- To the partially crystalline residue, add 60 ml of dry benzene and remove the solvent again by distillation under atmospheric and then reduced pressure.
- Dissolve the final residue in 60 ml of dry ether.

B. Mixed benzoic-carbonic anhydride:[3]

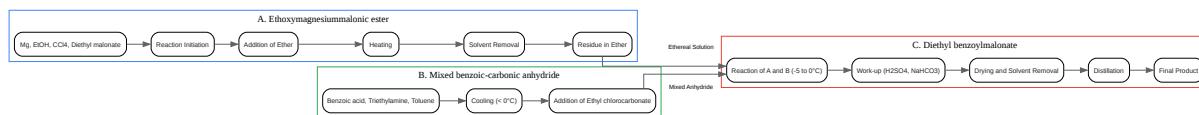
- In a 500-ml three-necked flask equipped with a low-temperature thermometer, an efficient stirrer, and a dropping funnel, place a solution of 24.4 g (0.2 mole) of benzoic acid and 20.2 g (0.2 mole) of triethylamine in 200 ml of dry toluene.
- Cool the solution to below 0°C using an ice-salt bath.
- Add 21.7 g (0.2 mole) of ethyl chlorocarbonate at a rate that maintains the temperature below 0°C.

C. Diethyl benzoylmalonate:[3]

- Transfer the ethereal solution of the ethoxymagnesiummalonic ester to the dropping funnel of the second flask.

- Add the ether solution to the mixed anhydride with stirring, while maintaining the temperature between -5°C and 0°C.
- Allow the mixture to stand overnight and come to room temperature.
- Cautiously treat the reaction mixture with 400 ml of 5% sulfuric acid.
- Separate the aqueous layer and extract it once with ether.
- Combine the organic layers, wash with dilute sulfuric acid, and then with a concentrated sodium bicarbonate solution until no more benzoic acid is extracted.
- Wash the organic layer with water and dry over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure.
- Purify the product by distillation. The fraction boiling at 144–149°/0.8 mm is collected. The yield is 35.8–39.4 g (68–75%).

Synthesis Workflow



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Caption: Synthesis of **Diethyl 2-benzoylmalonate**.

Spectroscopic Data

Spectroscopic data is essential for the structural confirmation of **Diethyl 2-benzoylmalonate**.

¹H NMR Spectrum

A ¹H NMR spectrum for Benzoylmalonic acid diethyl ester is available, which can be used for structural elucidation.[\[4\]](#)

Chemical Reactivity

The reactivity of **Diethyl 2-benzoylmalonate** is primarily dictated by the presence of the two ester groups and the benzoyl group attached to the α -carbon.

Hydrolysis and Decarboxylation

Like other malonic esters, **Diethyl 2-benzoylmalonate** can undergo hydrolysis of the ester groups to form the corresponding dicarboxylic acid. Subsequent heating can lead to decarboxylation, yielding a β -keto acid which can further decarboxylate to produce a ketone.

Use in Synthesis

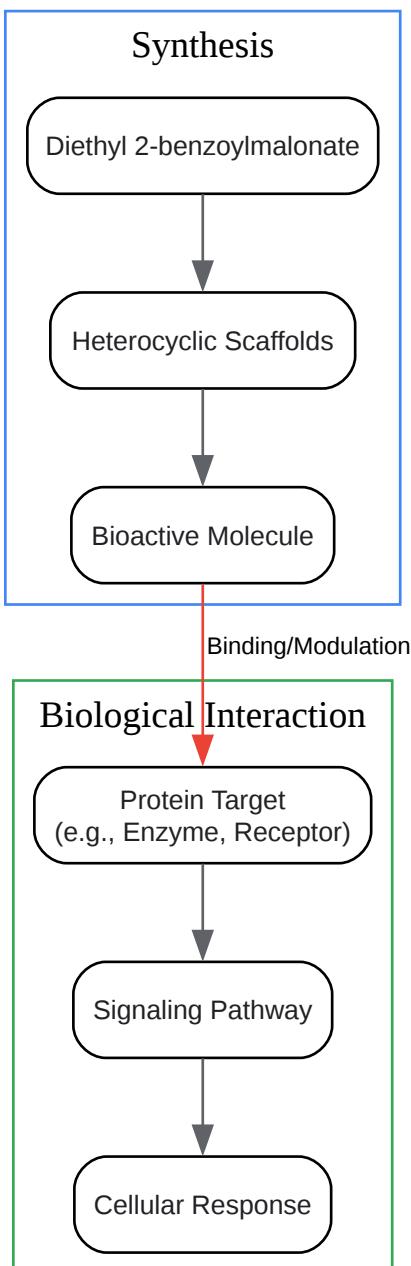
Diethyl 2-benzoylmalonate is a versatile intermediate in organic synthesis. The active methylene proton, although substituted, can potentially participate in certain reactions. More commonly, the molecule serves as a scaffold for the synthesis of more complex structures. It is particularly useful in the synthesis of heterocyclic compounds, which are prevalent in many drug molecules. For instance, it can be used to synthesize five-membered nitrogen-containing heterocyclic derivatives.[\[5\]](#)

Applications in Drug Development

While specific examples of marketed drugs directly synthesized from **Diethyl 2-benzoylmalonate** are not widely documented in readily available literature, its structural motifs are of significant interest in medicinal chemistry. As an intermediate, it provides a platform for the synthesis of various heterocyclic compounds and other complex molecules that may possess biological activity.[\[5\]](#) The general class of malonic esters is crucial in the synthesis of numerous pharmaceuticals, including barbiturates and anti-inflammatory agents.[\[6\]\[7\]](#) The presence of the benzoyl group in **Diethyl 2-benzoylmalonate** offers a unique starting point for creating novel analogues of known drug classes or for exploring new chemical space in drug discovery programs.

Potential Signaling Pathway Involvement

Given its utility in synthesizing diverse heterocyclic scaffolds, compounds derived from **Diethyl 2-benzoylmalonate** could potentially interact with a wide range of biological targets and signaling pathways. The specific pathway would be dependent on the final structure of the synthesized molecule.



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Caption: Potential role in drug discovery.

Conclusion

Diethyl 2-benzoylmalonate is a valuable and versatile chemical intermediate with significant potential in organic synthesis and medicinal chemistry. This guide has provided a detailed overview of its physical and chemical properties, a reliable synthesis protocol, and an introduction to its reactivity and potential applications. For researchers and professionals in drug development, **Diethyl 2-benzoylmalonate** represents a key building block for the creation of novel and complex molecules with potential therapeutic value. Further exploration of its reactivity and application in the synthesis of new chemical entities is a promising area for future research.

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